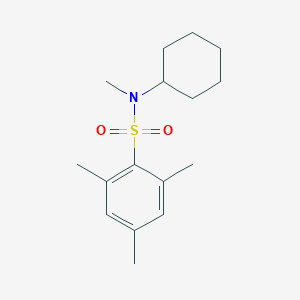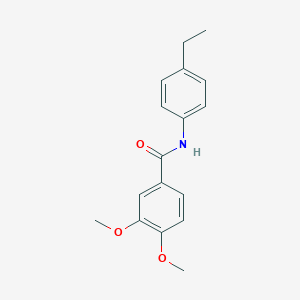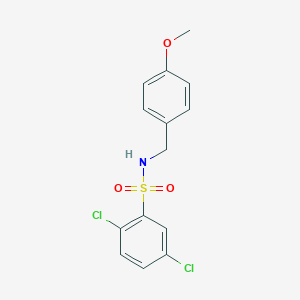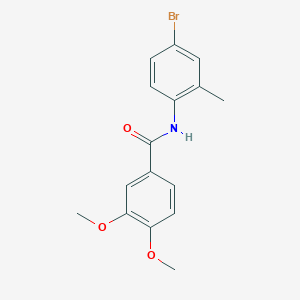![molecular formula C20H24N2O2 B226460 N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide](/img/structure/B226460.png)
N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide, also known as DMPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPPB belongs to the class of compounds known as positive allosteric modulators (PAMs) that selectively enhance the activity of GABAA receptors in the brain.
Wirkmechanismus
N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide acts as a positive allosteric modulator of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the brain. GABAA receptors are composed of five subunits, and N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide selectively enhances the activity of receptors containing alpha 2, 3, and 5 subunits. This results in an increase in the frequency of channel opening events, leading to an overall increase in inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide has been shown to produce anxiolytic, sedative, and anticonvulsant effects in animal models. The compound has also been investigated for its potential use in treating alcohol use disorder, anxiety disorders, and epilepsy. N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide has been shown to enhance the sedative effects of other drugs, such as ethanol and benzodiazepines, which may limit its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide is a valuable tool for investigating the role of GABAA receptors in the brain. The compound is highly selective for receptors containing alpha 2, 3, and 5 subunits, which allows for specific modulation of inhibitory neurotransmission. However, the high cost of N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide synthesis may limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research involving N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide. One area of interest is the development of more selective PAMs that target specific subunits of GABAA receptors. Another area of interest is the investigation of N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide's potential use in treating other neurological disorders, such as depression and schizophrenia. Finally, the development of more cost-effective synthesis methods for N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide could increase its availability for research purposes.
Synthesemethoden
The synthesis of N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide involves several steps, including the formation of a biphenyl core, the introduction of a propionyl group, and the attachment of an amide group. The overall yield of the synthesis process is around 20%, which makes N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide a relatively expensive compound to produce. However, the high potency and selectivity of N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide make it a valuable tool for investigating the role of GABAA receptors in the brain.
Wissenschaftliche Forschungsanwendungen
N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. The compound has been shown to enhance the activity of GABAA receptors in the brain, which can lead to anxiolytic, sedative, and anticonvulsant effects. N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide has also been investigated for its potential use in treating alcohol use disorder, anxiety disorders, and epilepsy.
Eigenschaften
Produktname |
N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide |
|---|---|
Molekularformel |
C20H24N2O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-[2-methyl-4-[3-methyl-4-(propanoylamino)phenyl]phenyl]propanamide |
InChI |
InChI=1S/C20H24N2O2/c1-5-19(23)21-17-9-7-15(11-13(17)3)16-8-10-18(14(4)12-16)22-20(24)6-2/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
VSUDMCJLNYQFFZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CC)C)C |
Kanonische SMILES |
CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)

![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)



![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)


![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)

![1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)
